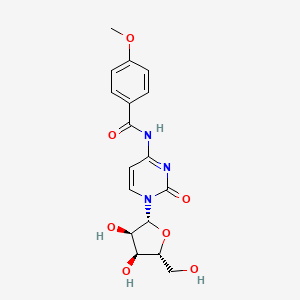
1,5-Dibromo-2,4-diiodobenzene
Descripción general
Descripción
1,5-Dibromo-2,4-diiodobenzene is a fine chemical raw material that belongs to benzene halides . It is a white solid and is mainly applied to the synthesis of medicines, pesticides, dyes, plastics, and functional polymer materials .
Synthesis Analysis
The synthesis of 1,5-Dibromo-2,4-diiodobenzene involves several steps. The method starts with 1,4-dibromobenzene as a starting material, generating 2,5-dibromonitrobenzene through a nitration step, then generating 2,5-dibromoaniline through a reduction step, then generating 2,5-dibromo-4-iodoaniline through an iodination step, and finally generating 1,4-dibromo-2,5-diiodobenzene through a diazotization-iodination step .Molecular Structure Analysis
The molecular formula of 1,5-Dibromo-2,4-diiodobenzene is C6H2Br2I2 . It has an average mass of 487.697 Da and a monoisotopic mass of 485.661224 Da .Chemical Reactions Analysis
The on-surface reaction processes of 1,4-dibromo-2,5-diiodobenzene on Au (111) and Ag (100) were systematically investigated under ultra-high vacuum conditions by using scanning tunneling microscopy . Deiodination underwent at room temperature on both surfaces with the formation of organometallic intermediates connected by C–Au–C and C–Ag–C linkages .Physical And Chemical Properties Analysis
1,5-Dibromo-2,4-diiodobenzene has a density of 2.9±0.1 g/cm³ . Its boiling point is 380.5±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C .Aplicaciones Científicas De Investigación
Organic Synthesis
1,5-Dibromo-2,4-diiodobenzene is a valuable halogenated compound used in organic synthesis. It serves as a precursor for various coupling reactions, including Suzuki and Stille couplings, which are pivotal in constructing complex organic molecules . Its reactivity with organometallic reagents allows for the introduction of various functional groups, aiding in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Medicinal Chemistry
In medicinal chemistry, 1,5-Dibromo-2,4-diiodobenzene is utilized for the synthesis of biologically active molecules. It is particularly useful in the construction of small molecule libraries that are screened for therapeutic activity. The compound’s halogen atoms can be strategically replaced with other pharmacophores during drug development processes .
Polymer Science
This compound finds applications in polymer science, where it is used to synthesize novel polymers with specific properties. For instance, it can be incorporated into the backbone of polymers to alter their thermal stability, mechanical strength, and electrical conductivity. Such polymers have potential applications in electronics, coatings, and advanced materials .
Material Science
In material science, 1,5-Dibromo-2,4-diiodobenzene is employed in the development of new materials with unique properties. It can be used to create organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs). The halogen atoms in the compound provide sites for further functionalization, enabling the tuning of material properties .
Analytical Chemistry
Analytical chemists use 1,5-Dibromo-2,4-diiodobenzene as a standard or reagent in various analytical techniques. It can be a reference compound in mass spectrometry or a derivatization agent in chromatography, helping in the identification and quantification of complex mixtures .
Environmental Science
Lastly, 1,5-Dibromo-2,4-diiodobenzene plays a role in environmental science research. It can be used to study the environmental fate of halogenated compounds, their biodegradation, and potential impact on ecosystems. Understanding its behavior in the environment helps in assessing the risks associated with the use of similar compounds .
Safety and Hazards
Propiedades
IUPAC Name |
1,5-dibromo-2,4-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2I2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFGFOLOKJONHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398919 | |
| Record name | Benzene, 1,5-dibromo-2,4-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,4-diiodobenzene | |
CAS RN |
96843-23-1 | |
| Record name | 1,5-Dibromo-2,4-diiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96843-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,5-dibromo-2,4-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-DIBROMO-2,4-DIIODO-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)


![2-[[1-[6-Amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1598597.png)






